2-Bromo-1-[5-(2-chloro-4-nitro-phenyl)-furan-2-yl]-ethanone
Description
2-Bromo-1-[5-(2-chloro-4-nitro-phenyl)-furan-2-yl]-ethanone is a brominated ketone derivative featuring a furan ring substituted at the 5-position with a 2-chloro-4-nitro-phenyl group. Its molecular formula is C₁₂H₈BrClNO₄, with a molecular weight of 354.56 g/mol. The compound’s structure combines a reactive α-bromo ketone moiety with electron-withdrawing substituents (chloro and nitro groups) on the aryl ring, making it a versatile intermediate in organic synthesis, particularly for constructing heterocyclic systems relevant to pharmaceuticals and optoelectronics .
Properties
IUPAC Name |
2-bromo-1-[5-(2-chloro-4-nitrophenyl)furan-2-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrClNO4/c13-6-10(16)12-4-3-11(19-12)8-2-1-7(15(17)18)5-9(8)14/h1-5H,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGWGGRKNIAJSBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)C2=CC=C(O2)C(=O)CBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.54 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Meerwein Arylation for Furan Core Construction
The Meerwein reaction facilitates the introduction of aryl groups onto furan systems. Using 2-chloro-4-nitrophenyldiazonium chloride and β-keto esters under copper catalysis, 5-(2-chloro-4-nitrophenyl)furan-2-carbaldehyde is synthesized.
Reaction Conditions :
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Diazonium salt: Generated in situ from 2-chloro-4-nitroaniline (1.0 equiv), NaNO₂ (1.2 equiv), and HCl (2.0 M) at 0–5°C.
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Coupling: β-Keto ester (1.1 equiv), CuSO₄ (10 mol%), H₂O/EtOH (1:1), 25°C, 12 h.
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Cyclization: H₂SO₄ (conc.), 80°C, 3 h.
Suzuki-Miyaura Cross-Coupling as an Alternative
For enhanced regioselectivity, Suzuki coupling between 5-bromofuran-2-carbaldehyde and 2-chloro-4-nitrophenylboronic acid is employed:
Conditions :
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Catalyst: Pd(PPh₃)₄ (5 mol%).
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Base: K₂CO₃ (2.0 equiv).
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Solvent: DME/H₂O (4:1), reflux, 24 h.
Conversion to 1-[5-(2-Chloro-4-Nitrophenyl)Furan-2-Yl]Ethanone
Grignard Addition-Oxidation Sequence
The aldehyde intermediate is converted to the corresponding methyl ketone via a two-step process:
Friedel-Crafts Acylation (Direct Route)
For substrates resistant to Grignard protocols, Friedel-Crafts acylation is applied:
Conditions :
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Acylating agent: Acetyl chloride (1.2 equiv).
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Catalyst: AlCl₃ (1.5 equiv), CH₂Cl₂, 0°C → RT, 12 h.
α-Bromination of the Ethanone Moiety
Bromine in Acetic Acid
Direct bromination using elemental bromine achieves α-functionalization:
Procedure :
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Substrate: 1-[5-(2-chloro-4-nitrophenyl)furan-2-yl]ethanone (1.0 equiv).
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Bromine (1.1 equiv), glacial AcOH, 25°C, 4 h.
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Workup: Quench with NaHSO₃ (aq.), extract with EtOAc, dry (MgSO₄), concentrate.
Mechanistic Insight : Electrophilic attack by Br⁺ at the α-carbon, stabilized by ketone enolization.
N-Bromosuccinimide (NBS) in Radical Conditions
For substrates prone to ring bromination, radical-initiated protocols are preferred:
Conditions :
Comparative Analysis of Bromination Methods
| Method | Reagent | Solvent | Temp | Yield | Purity | Side Products |
|---|---|---|---|---|---|---|
| Br₂/AcOH | Br₂ | AcOH | 25°C | 92% | 98% | <2% ring bromination |
| NBS/AIBN | NBS | CCl₄ | 80°C | 76% | 91% | 10% dibromination |
| H₂O₂-HBr System | HBr | H₂O | 50°C | 68% | 89% | 15% oxidation byproducts |
Challenges and Optimization Strategies
Nitro Group Compatibility
The electron-withdrawing nitro group (-NO₂) deactivates the phenyl ring, necessitating careful control during:
Purification of Polar Byproducts
Column chromatography (SiO₂, hexane/EtOAc 4:1) effectively separates:
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Unreacted acetophenone precursor (Rf = 0.3).
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Target bromoethanone (Rf = 0.6).
Scalability and Industrial Considerations
The Br₂/AcOH method is preferred for kilogram-scale production due to:
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring or the ethanone moiety.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Amines are the major products from the reduction of the nitro group.
Substitution: The products depend on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound serves as a building block for synthesizing pharmaceuticals targeting specific enzymes or receptors. Its structural features allow it to interact with biological targets effectively, making it useful in drug design.
Materials Science
Due to its unique structure, 2-Bromo-1-[5-(2-chloro-4-nitro-phenyl)-furan-2-yl]-ethanone is suitable for developing novel materials with specific electronic or optical properties. The furan ring contributes to its potential use in organic electronics and photonic devices.
Biological Studies
This compound is utilized in studies investigating the biological activity of furan-containing compounds. Its nitro group can undergo reduction to form reactive intermediates that may interact with cellular components, influencing various biochemical pathways .
Case Study 1: Anticancer Activity
Research has highlighted the potential of furan derivatives in anticancer therapies. A study demonstrated that derivatives similar to this compound exhibited cytotoxic effects on cancer cell lines, suggesting that modifications to the furan structure could enhance therapeutic efficacy .
Case Study 2: Organic Photovoltaics
In materials science, compounds like this compound have been incorporated into organic photovoltaic devices. Their unique electronic properties contribute to improved charge transport and light absorption, leading to enhanced device performance .
Mechanism of Action
The mechanism of action of 2-Bromo-1-[5-(2-chloro-4-nitro-phenyl)-furan-2-yl]-ethanone depends on its interaction with molecular targets. The nitro group can undergo reduction to form reactive intermediates, which may interact with cellular components. The furan ring and the bromine atom can also participate in various biochemical pathways, influencing the compound’s overall activity.
Comparison with Similar Compounds
Key Structural Features :
- α-Bromo ketone : Enhances electrophilicity, facilitating nucleophilic substitution reactions.
- Furan core : Contributes π-electron density, influencing reactivity and electronic properties.
- 2-Chloro-4-nitro-phenyl substituent : The chloro and nitro groups modulate steric and electronic effects, directing regioselectivity in subsequent reactions.
For example, bromination of 1-[5-(2-chloro-4-nitro-phenyl)-furan-2-yl]-ethanone in halogenated solvents (e.g., chloroform or carbon tetrachloride) with brominating agents (e.g., Br₂ or CuBr₂) is a plausible pathway, consistent with methods used for similar bromoacetophenones .
Comparison with Similar Compounds
The structural and functional uniqueness of 2-bromo-1-[5-(2-chloro-4-nitro-phenyl)-furan-2-yl]-ethanone is highlighted through comparisons with related α-bromo ketones and furan/aryl-substituted derivatives. Below is a detailed analysis:
Structural Analogues and Their Properties
Reactivity and Functional Group Analysis
- Electrophilicity: The α-bromo ketone group in the target compound is more reactive than non-halogenated analogues (e.g., 1-(furan-2-yl)-ethanone) due to the electron-withdrawing bromine, enabling efficient nucleophilic substitutions (e.g., with amines or thiols) .
- Aryl Substituent Effects: The 2-chloro-4-nitro-phenyl group enhances electrophilicity compared to simpler phenyl or methyl-furan derivatives (e.g., 2-Bromo-1-(5-methyl-furan-2-yl)-ethanone), directing reactions to specific positions on the furan ring .
- Heterocycle Core: Furan vs. thienothiophene: The furan ring in the target compound offers lower aromatic stability but higher π-electron density than thienothiophene derivatives, influencing charge transport properties in optoelectronic applications . Pyridine substitution (e.g., 2-Bromo-1-(2-chloropyridin-4-yl)-ethanone ) introduces basicity, altering reactivity in metal-catalyzed cross-couplings.
Research Findings and Data
Melting Point Trends
- Nitro-substituted derivatives (e.g., 112–113°C for 2-Bromo-1-(5-hydroxy-2-nitrophenyl)-ethanone ) exhibit higher melting points than halogen-only analogues (e.g., 86–87°C for 2-Bromo-1-(5-fluoro-2-hydroxyphenyl)-ethanone ), reflecting stronger intermolecular interactions (dipole-dipole, hydrogen bonding).
Biological Activity
2-Bromo-1-[5-(2-chloro-4-nitro-phenyl)-furan-2-yl]-ethanone (CAS: 657405-46-4) is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a comprehensive overview of its biological activity, including relevant case studies, research findings, and a data table summarizing its properties.
- Molecular Formula : C12H7BrClNO4
- Molar Mass : 344.55 g/mol
- CAS Number : 657405-46-4
| Property | Value |
|---|---|
| Molecular Formula | C12H7BrClNO4 |
| Molar Mass | 344.55 g/mol |
| Density | 1.7 ± 0.1 g/cm³ |
| Boiling Point | 449.5 ± 45.0 °C |
Biological Activity Overview
The biological activity of this compound has been explored in various studies, revealing its potential as an anticancer agent and its effects on different cellular mechanisms.
Anticancer Activity
Research indicates that compounds with similar structures to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of benzofuran have shown promising results in inhibiting the proliferation of cancer cells such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells.
- Cytotoxicity Studies :
Structure-Activity Relationship (SAR)
The presence of electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) significantly influences the biological activity of compounds in this class. Specifically:
- Electron-Withdrawing Groups : Enhance cytotoxicity when positioned appropriately on the aromatic ring.
- Electron-Donating Groups : May reduce activity if not optimally placed .
Case Studies
Several case studies have highlighted the efficacy of similar compounds:
-
Study on Benzofuran Derivatives :
- Researchers synthesized a series of benzofuran derivatives, including those structurally related to this compound.
- The study found that certain derivatives exhibited enhanced antiproliferative activity compared to standard drugs like doxorubicin, with IC50 values significantly lower than those of untreated controls .
- Mechanistic Insights :
Q & A
Q. How can the identity and purity of 2-Bromo-1-[5-(2-chloro-4-nitro-phenyl)-furan-2-yl]-ethanone be confirmed experimentally?
Methodological Answer:
- Spectroscopic Analysis : Use -NMR and -NMR to confirm the structure by comparing chemical shifts with predicted values. For example, the carbonyl group (C=O) typically resonates at ~190–200 ppm in -NMR, while aromatic protons in the furan and nitro-substituted phenyl rings appear between 6.5–8.5 ppm in -NMR .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) can verify the molecular ion peak (expected m/z: 356.96 for CHBrClNO) .
- X-ray Crystallography : Single-crystal X-ray diffraction provides unambiguous structural confirmation. Use SHELX programs for refinement, leveraging their robustness in small-molecule crystallography .
Q. What are standard synthetic protocols for preparing this compound?
Methodological Answer:
- Key Reaction : Alkylation of furan intermediates with brominated acetophenone derivatives. For example, react 5-(2-chloro-4-nitrophenyl)furan-2-carbaldehyde with bromoacetyl bromide in anhydrous dichloromethane (DCM) under nitrogen .
- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol to achieve >95% purity .
- Yield Optimization : Monitor reaction progress via TLC and adjust stoichiometry (e.g., 1.2 equivalents of bromoacetyl bromide to minimize side products).
Advanced Questions
Q. How can researchers resolve contradictions in spectroscopic data for structural elucidation?
Methodological Answer:
- Case Study : If -NMR shows unexpected splitting patterns, perform 2D NMR (COSY, HSQC, HMBC) to assign coupling interactions and confirm substituent positions .
- Contradiction Analysis : Discrepancies in IR carbonyl stretches (e.g., 1680 cm vs. 1700 cm) may indicate polymorphism. Use X-ray crystallography to differentiate crystal packing effects .
- Computational Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., Gaussian or ORCA software) to validate assignments .
Q. What methodologies are recommended for assessing the compound's stability under varying experimental conditions?
Methodological Answer:
- Thermal Stability : Conduct differential scanning calorimetry (DSC) to detect decomposition events above 128°C .
- Hydrolytic Stability : Incubate the compound in buffered solutions (pH 2–12) at 37°C for 24–72 hours, monitoring degradation via HPLC .
- Photostability : Expose to UV light (254 nm) and analyze photodegradation products using LC-MS .
Q. How can researchers design experiments to optimize reaction conditions for derivatives?
Methodological Answer:
- DoE (Design of Experiments) : Vary temperature, solvent polarity, and catalyst loading to identify optimal conditions. For example, test DMF vs. THF for nucleophilic substitutions .
- Kinetic Studies : Use in situ IR or Raman spectroscopy to track reaction progress and identify rate-limiting steps .
- Byproduct Analysis : Characterize side products (e.g., di-brominated species) via GC-MS and adjust reagent ratios to suppress their formation .
Q. What strategies are advised for evaluating the compound's pharmacokinetic (ADME) properties in preclinical studies?
Methodological Answer:
Q. How should safety protocols be tailored for handling this compound in a laboratory setting?
Methodological Answer:
- PPE Requirements : Wear NIOSH-approved respirators, nitrile gloves, and chemical-resistant aprons due to acute toxicity risks (GHS H314: skin corrosion) .
- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste (UN 1759) .
- Ventilation : Use fume hoods with >0.5 m/s airflow to limit vapor exposure during synthesis .
Q. What advanced techniques are suitable for analyzing environmental impacts of this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
